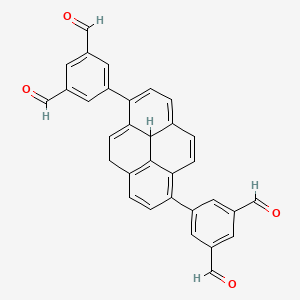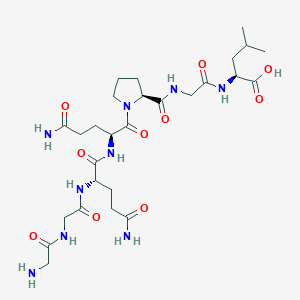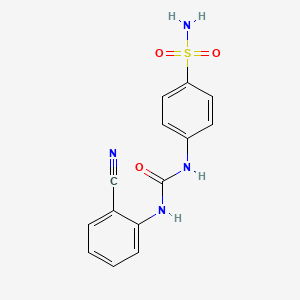
1-(2-Cyanophenyl)-3-(4-sulfamoylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Cyanophenyl)-3-(4-sulfamoylphenyl)urea is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. This compound features a cyanophenyl group and a sulfamoylphenyl group linked by a urea moiety, making it a versatile molecule for various applications.
Preparation Methods
The synthesis of 1-(2-Cyanophenyl)-3-(4-sulfamoylphenyl)urea typically involves the reaction of 2-cyanophenyl isocyanate with 4-aminobenzenesulfonamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the temperature maintained at around 0-5°C to ensure the stability of the reactants and the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the high purity of the final product.
Chemical Reactions Analysis
1-(2-Cyanophenyl)-3-(4-sulfamoylphenyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where the cyanophenyl or sulfamoylphenyl groups can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The urea moiety can undergo hydrolysis in the presence of strong acids or bases, leading to the formation of corresponding amines and carbon dioxide.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Cyanophenyl)-3-(4-sulfamoylphenyl)urea has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-Cyanophenyl)-3-(4-sulfamoylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanophenyl and sulfamoylphenyl groups play crucial roles in binding to these targets, leading to the inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(2-Cyanophenyl)-3-(4-sulfamoylphenyl)urea can be compared with other similar compounds, such as:
1-(2-Cyanophenyl)-3-(4-aminophenyl)urea: This compound lacks the sulfamoyl group, which may result in different chemical and biological properties.
1-(2-Cyanophenyl)-3-(4-methylsulfamoylphenyl)urea: The presence of a methyl group on the sulfamoyl moiety can influence the compound’s reactivity and biological activity.
1-(2-Cyanophenyl)-3-(4-nitrophenyl)urea: The nitro group can significantly alter the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that are not observed in other similar compounds.
Properties
Molecular Formula |
C14H12N4O3S |
|---|---|
Molecular Weight |
316.34 g/mol |
IUPAC Name |
1-(2-cyanophenyl)-3-(4-sulfamoylphenyl)urea |
InChI |
InChI=1S/C14H12N4O3S/c15-9-10-3-1-2-4-13(10)18-14(19)17-11-5-7-12(8-6-11)22(16,20)21/h1-8H,(H2,16,20,21)(H2,17,18,19) |
InChI Key |
HOUIRAFTHIMUSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


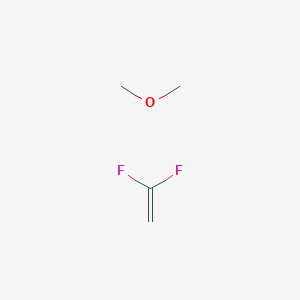
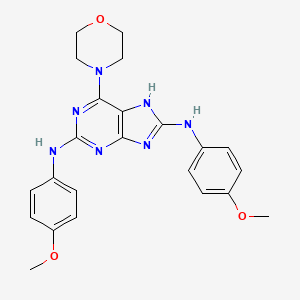

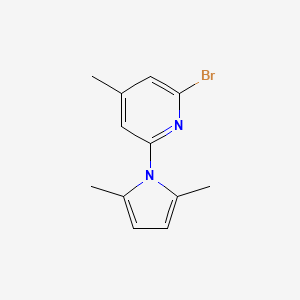
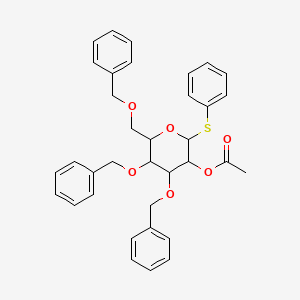
![Phosphonic acid, [1-(hydroxyamino)-2-methylpropyl]-, dimethyl ester](/img/structure/B12517393.png)
![2-{(E)-[(2-Fluorophenyl)methylidene]amino}-5-[(E)-phenyldiazenyl]benzoic acid](/img/structure/B12517398.png)
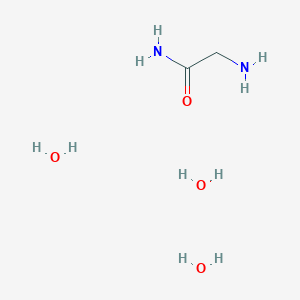
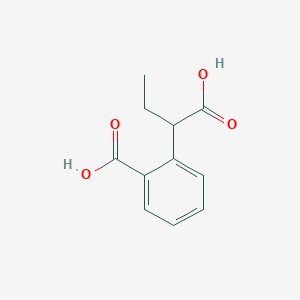


![N-[4-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]acetamide](/img/structure/B12517454.png)
